1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
1-((5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole moiety and a pyrrolidinylsulfonyl group. The 1,2,4-oxadiazole ring is cyclopentyl-substituted at position 5, while the pyridinone nitrogen is linked to the oxadiazole methyl group.
Properties
IUPAC Name |
1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c22-17-14(26(23,24)21-10-3-4-11-21)8-5-9-20(17)12-15-18-16(25-19-15)13-6-1-2-7-13/h5,8-9,13H,1-4,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXYIIRGHLCNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications
- 1-((5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one (CAS: 1396847-92-9) :
Differs by replacing the cyclopentyl group with a 2-fluorophenyl substituent on the oxadiazole ring. This aromatic substitution may enhance π-π stacking interactions but reduce metabolic stability compared to the cyclopentyl group in the target compound . - 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one: Replaces the oxadiazole-pyrrolidinylsulfonyl system with a chloroquinoline moiety, prioritizing halogenated aromatic interactions over sulfonyl hydrogen-bonding capabilities .
Functional Group Variations
- 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) :
Shares the 1,2,4-oxadiazole core but incorporates a phenylethyl-pyrrolidine ether linkage instead of the pyrrolidinylsulfonyl group. These compounds demonstrated antiviral activity, suggesting the target compound’s sulfonyl group may alter target selectivity or pharmacokinetics . - 1-(2-Oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one :
Retains the pyrrolidinylsulfonyl group but replaces the oxadiazole with a trifluoromethyl-biphenyl system, emphasizing hydrophobic interactions .
Comparative Data Table
*Calculated using PubChem formula tools.
Research Findings and Implications
- Antiviral Potential: Compounds like 1a/1b with oxadiazole-pyrrolidine motifs show antiviral activity, implying the target compound’s cyclopentyl-oxadiazole and sulfonyl groups may optimize binding to viral proteases or polymerases .
- Structural Stability : The cyclopentyl group in the target compound likely improves metabolic stability compared to aromatic substituents (e.g., 2-fluorophenyl in CAS: 1396847-92-9), as aliphatic rings resist oxidative degradation .
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